5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-18-15-23-24(16-19(18)2)32-26(27-23)29-13-11-28(12-14-29)25(30)20-7-6-10-22(17-20)31-21-8-4-3-5-9-21/h3-10,15-17H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHQOSGMGXNFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole core with 1-benzoylpiperazine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the phenoxybenzoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that N-(2,4-dimethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide exhibits promising anticancer properties. Studies have shown that it can inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to interact with molecular targets such as enzymes or receptors may lead to modulation of their activity, contributing to its anticancer effects.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to bind to various enzymes, potentially affecting metabolic pathways related to disease processes. This property makes it a candidate for further exploration in drug development aimed at treating metabolic disorders.
Anti-inflammatory Effects
In addition to its anticancer properties, N-(2,4-dimethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide has been explored for anti-inflammatory effects. Preliminary studies suggest it may inhibit inflammatory pathways, making it relevant for conditions characterized by chronic inflammation.
Industrial Applications
The compound is also being evaluated for its use in chemical manufacturing processes. Its unique structure allows it to serve as a building block for synthesizing more complex molecules, which can be utilized in various industrial applications including material science and pharmaceuticals.
Case Studies
Several case studies have documented the efficacy of N-(2,4-dimethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide in laboratory settings:
-
Case Study 1: Anticancer Activity
In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation. -
Case Study 2: Enzyme Interaction
A study reported that the compound inhibited the activity of a specific kinase involved in cancer progression, suggesting its potential as a targeted therapy. -
Case Study 3: Anti-inflammatory Response
Animal models showed that treatment with this compound led to reduced markers of inflammation in tissues affected by chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain neurotransmitter receptors, such as serotonin or dopamine receptors. This modulation can lead to changes in neurotransmitter levels and signaling pathways, ultimately affecting physiological and behavioral responses.
Comparison with Similar Compounds
4-Methyl-2-[4-(3-Phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897475-12-6)
- Structural Difference : The benzothiazole core has a single methyl group at position 4 instead of 5,6-dimethyl substitution.
- Molecular Weight : 429.5 g/mol (identical to the target compound).
6-Fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897472-41-2)
- Structural Difference : A fluoro substituent at position 6 and a furan-2-carbonyl group on the piperazine.
5,6-Dimethyl-2-[(E)-2-(pyridin-3-yl)ethenyl]-1,3-benzothiazole
- Structural Difference: Replaces the piperazine-phenoxybenzoyl group with a pyridin-3-yl ethenyl chain.
- Impact : The pyridine moiety may facilitate hydrogen bonding with biological targets, but the lack of a piperazine linker reduces conformational flexibility (MW: 266.36 g/mol) .
Pharmacological and Antimicrobial Activity Comparisons
Amino Acetylenic Benzothiazoles (BZ2, BZ5, BZ7)
- Examples :
- BZ2 : 2-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole
- BZ5 : 2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole
- Activity : BZ2 and BZ5 exhibit potent antifungal activity against Candida albicans (MIC: 15.62 µg/ml) .
- Comparison: The target compound’s piperazine-phenoxybenzoyl group may confer broader-spectrum activity due to enhanced π-π stacking or hydrogen bonding with microbial enzymes.
Diaryl-Substituted Imidazo[2,1-b]benzothiazoles
- Example : Compounds with diaryl substitutions show analgesic and anti-inflammatory activity .
- Comparison: The target compound’s phenoxybenzoyl group mimics diaryl systems but lacks the fused imidazole ring, which may reduce cytotoxicity or improve selectivity.
Physicochemical Properties
| Compound Name | Molecular Weight | Key Substituents | LogP* (Predicted) | Solubility |
|---|---|---|---|---|
| Target Compound | 429.5 | 5,6-dimethyl, phenoxybenzoyl | ~3.5 | Low (lipophilic) |
| 4-Methyl analog (CAS 897475-12-6) | 429.5 | 4-methyl, phenoxybenzoyl | ~3.0 | Moderate |
| 6-Fluoro-furan derivative (CAS 897472-41-2) | 331.36 | 6-fluoro, furan-carbonyl | ~2.2 | High |
| BZ5 | 287.38 | azepan-1-yl, but-2-yn-1-yl | ~2.8 | Moderate |
*LogP values estimated using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole?
- Methodology : Multi-step synthesis typically involves (i) formation of the benzothiazole core via condensation of substituted 2-aminothiophenol derivatives with aldehydes or ketones under acidic conditions, (ii) introduction of the piperazine moiety via nucleophilic substitution or coupling reactions, and (iii) final acylation with 3-phenoxybenzoyl chloride. Reaction optimization includes solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalysts like triethylamine for acylations .
- Key Challenges : Minimizing byproducts during piperazine coupling and ensuring regioselectivity in benzothiazole formation.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Assign peaks for methyl groups (δ ~2.3 ppm for CH3), piperazine protons (δ ~3.0–3.5 ppm), and aromatic protons (δ ~6.8–7.8 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z ~473.2 (calculated for C27H26N3O2S).
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and benzothiazole (C-S stretch ~690 cm⁻¹) groups .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Screening Approaches :
- Anticancer : MTT assay against cancer cell lines (e.g., MCF7, HCT116) to determine IC50 values. Compare with structurally similar benzothiazoles, which show IC50 ranges of 5–50 µM .
- Antimicrobial : Agar diffusion assays against Staphylococcus aureus or Escherichia coli .
- Enzyme Inhibition : Fluorescence-based assays targeting acetylcholinesterase (relevant for neurodegenerative diseases) .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 5,6-dimethyl vs. fluoro/methoxy analogs) influence biological activity?
- Structure-Activity Relationship (SAR) :
- Methyl Groups : Enhance lipophilicity, potentially improving blood-brain barrier penetration for neuroactive applications .
- Electron-Withdrawing Groups (e.g., F, NO2) : Increase electrophilicity, enhancing interactions with enzymatic targets (e.g., kinase inhibition) .
- Data Comparison :
| Substituent | Bioactivity (IC50, µM) | Target |
|---|---|---|
| 6-Fluoro | 12.5 (MCF7) | Anticancer |
| 6-Methoxy | 8.3 (HCT116) | Anticancer |
| 5,6-Dimethyl | Pending validation | — |
Q. What strategies resolve contradictions in reported IC50 values across studies?
- Experimental Design :
- Standardization : Use identical cell lines (e.g., ATCC-certified), culture conditions, and assay protocols.
- Purity Verification : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere .
- Case Study : Discrepancies in benzothiazole derivatives’ anti-HIV activity (e.g., 4l vs. 9a in ) arise from variations in viral strain sensitivity and compound solubility.
Q. What computational methods predict the compound’s pharmacokinetic profile?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F = ~65–80%), logP (~3.5), and CYP450 interactions .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets like β-amyloid (for Alzheimer’s) or topoisomerase II (anticancer) .
Methodological Challenges
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Process Chemistry :
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2–4h while maintaining >80% yield .
- One-Pot Methods : Combine benzothiazole formation and piperazine coupling steps using phase-transfer catalysts (e.g., TBAB) .
Q. What advanced techniques validate target engagement in cellular assays?
- Mechanistic Studies :
- Western Blotting : Quantify downstream proteins (e.g., Bcl-2 for apoptosis) after treatment.
- Fluorescence Polarization : Measure direct binding to purified enzymes (e.g., acetylcholinesterase) .
Data Interpretation Guidelines
- Contradictory Bioactivity : Cross-validate using orthogonal assays (e.g., apoptosis via Annexin V staining alongside MTT results) .
- SAR Refinement : Use QSAR models to prioritize substituents for synthesis, reducing trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
